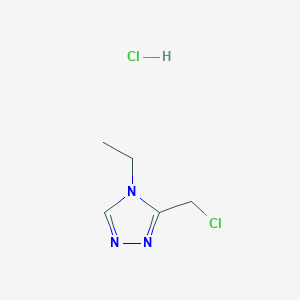

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride

Description

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride (CAS: 497851-80-6) is a heterocyclic compound with the molecular formula C₅H₉Cl₂N₃. Its structure features a 1,2,4-triazole core substituted with a chloromethyl group at position 3 and an ethyl group at position 4, which is protonated as a hydrochloride salt.

Key structural attributes include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(chloromethyl)-4-ethyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-2-9-4-7-8-5(9)3-6;/h4H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYVJRCYLYNVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 4-ethyl-4H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt.

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of 4-ethyl-4H-1,2,4-triazole derivatives with a methyl group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:

- Antimicrobial Agents : Studies indicate that compounds derived from 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Strong |

| Candida albicans | 16 µg/mL | Moderate |

| Escherichia coli | 32 µg/mL | Moderate |

| Aspergillus niger | 64 µg/mL | Weak |

- Antifungal and Anticancer Activities : The compound has been explored for its antifungal properties and its potential in anticancer drug development due to its ability to inhibit specific enzymes and interact with molecular targets such as DNA .

Agriculture

In agriculture, 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride is investigated for its role in developing agrochemicals such as:

- Fungicides : The compound's structure allows it to function effectively against various fungal pathogens affecting crops.

- Herbicides : Research is ongoing into its efficacy as a herbicide, leveraging its chemical properties to inhibit plant growth selectively .

Materials Science

The compound is also applied in materials science for synthesizing advanced materials:

- Polymers : It can be utilized in creating polymers with unique properties due to the presence of the triazole ring.

- Coordination Complexes : Its ability to form coordination complexes makes it valuable in developing new materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole against multidrug-resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Agricultural Applications

Research into the use of this compound in agricultural applications showed promising results in controlling fungal pathogens affecting crops. Field trials indicated that formulations containing this compound significantly reduced disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Reactivity and Functional Group Influence

- Chloromethyl Group : The ClCH₂ moiety in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), making it valuable for synthesizing derivatives. This reactivity is shared with analogs like 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole HCl but contrasts with sulfur-containing derivatives (e.g., 3-(methylthio)-4-phenyl-5-trimethoxyphenyl-4H-1,2,4-triazole), where the thioether group enables different reaction pathways .

- Ethyl vs. For example, ethyl-substituted triazoles may exhibit improved pharmacokinetics compared to methyl analogs .

Biological Activity

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Synthesis

The molecular formula of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride is C₈H₁₂ClN₂, with a molecular weight of 168.19 g/mol. The synthesis typically involves the chloromethylation of 4-ethyl-4H-1,2,4-triazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride under reflux conditions .

The biological activity of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit their function, thereby disrupting normal cellular processes. The specific molecular targets vary depending on the application but often include enzymes involved in metabolic pathways and DNA replication .

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. In one study, it demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, showcasing its potential as an antifungal and antibacterial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation . For instance, compounds similar to 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride have been noted for their ability to inhibit tumor growth in preclinical models .

Research Findings

| Study | Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against S. aureus (MIC < 0.5 mg/mL) |

| Study B | Antifungal | Inhibited C. albicans growth (MIC < 0.25 mg/mL) |

| Study C | Anticancer | Induced apoptosis in cancer cell lines (IC50 = 10 µM) |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride against various pathogens. Results indicated a broad spectrum of activity with lower MIC values compared to traditional antibiotics .

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in significant cell death and reduced proliferation rates. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors like hydrazine derivatives with chlorinated intermediates. For example, refluxing 4-chlorobenzonitrile with hydrazine hydrate forms intermediates, followed by reaction with acetic anhydride and POCl₃ under controlled temperatures (60–80°C) to yield the triazole core. Solvent choice (e.g., ethanol vs. acetonitrile) and reaction time (12–24 hours) critically affect purity and yield (65–85%) . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly the chloromethyl and ethyl groups. X-ray crystallography resolves spatial arrangements of the triazole ring, while FT-IR identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 196.08). Elemental analysis ensures purity (>95%) .

Q. What key chemical properties govern its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group at the 3-position is highly electrophilic, enabling nucleophilic substitution with amines, thiols, or alkoxides. Reactivity is pH-dependent: basic conditions (e.g., NaHCO₃ in DMF) accelerate substitution, while steric hindrance from the 4-ethyl group may slow kinetics. Solvent polarity (e.g., DMSO vs. THF) also modulates reaction rates .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., bacterial strains, cell lines). Standardized protocols (CLSI guidelines for MIC assays) and comparative studies under identical conditions are critical. For example, derivatives with electron-withdrawing substituents show enhanced activity against Gram-positive bacteria, while bulkier groups reduce membrane permeability .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models binding affinities to targets like fungal CYP51 or bacterial topoisomerase IV. MD simulations assess stability of ligand-protein complexes over 100 ns trajectories. These methods prioritize derivatives for synthesis .

Q. How does the substitution pattern influence catalytic activity in coordination chemistry applications?

- Methodological Answer : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰). Substituents alter steric and electronic profiles: ethyl groups enhance steric bulk, reducing catalytic turnover, while chloromethyl groups increase Lewis acidity. Cyclic voltammetry (CV) and XPS validate metal coordination and oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.